molecular formula C24H25N7O B2545263 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine CAS No. 920347-32-6

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine

Cat. No.: B2545263
CAS No.: 920347-32-6
M. Wt: 427.512
InChI Key: JRIFXVKTAXHFNU-UHFFFAOYSA-N
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Description

This compound features a triazolopyrimidine core substituted at position 3 with a benzyl group and at position 7 with a piperazine moiety modified by a 3,4-dimethylbenzoyl group. Its molecular formula is C₂₇H₂₆N₈O (calculated molecular weight: 502.56 g/mol). The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry, known for its versatility in targeting enzymes and receptors. The 3,4-dimethylbenzoyl group may enhance lipophilicity and receptor binding, while the benzyl substituent contributes to steric and electronic modulation .

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O/c1-17-8-9-20(14-18(17)2)24(32)30-12-10-29(11-13-30)22-21-23(26-16-25-22)31(28-27-21)15-19-6-4-3-5-7-19/h3-9,14,16H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIFXVKTAXHFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-{3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation over palladium on carbon (Pd/C) or using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with Pd/C catalyst or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives of triazolo-pyrimidines can exhibit selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound has shown promising profiles for anticancer activity with IC50 values indicating effective inhibition of cell proliferation.
  • Neuroprotective Effects : Compounds similar to this structure have demonstrated neuroprotective properties by reducing oxidative stress and enhancing neuronal survival in models of neurodegenerative diseases.
  • Antioxidant Activity : The triazolo-pyrimidine core is associated with antioxidant properties that may contribute to neuroprotection and overall cellular health.

Anticancer Studies

A study conducted on the efficacy of various triazolo-pyrimidine derivatives, including the target compound, revealed significant cytotoxic effects against several cancer cell lines. The study reported that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.

CompoundCell LineIC50 (µM)Mechanism
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazineMCF-715Apoptosis induction
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazineHCT-11612Cell cycle arrest

Neuroprotective Effects

In another study focusing on neuroprotection, the compound was shown to reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine involves its interaction with specific molecular targets such as enzymes and receptors. The triazolopyrimidine core can inhibit enzymes by binding to their active sites, while the piperazine moiety can interact with receptor proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Triazolopyrimidine Derivatives

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Triazolopyrimidine Core) Biological Target/Activity Molecular Weight (g/mol) Key References
Target Compound 3-Benzyl, 7-(4-(3,4-dimethylbenzoyl)piperazine) Not explicitly stated (likely kinase or GPCR) 502.56
RG7774 (CAS 1433361-02-4) 3-[(1-Methyl-1H-tetrazol-5-yl)methyl], 5-tert-butyl, 7-(S)-pyrrolidin-3-ol Cannabinoid receptor type 2 (CB2R) agonist 396.45
VAS2870 3-Benzyl, 7-(1,3-benzoxazol-2-yl sulfide) NADPH oxidase inhibitor 435.52
1-{3-Benzyl...}-4-(3,4-Difluorobenzoyl)piperazine (CAS 920186-54-5) 3-Benzyl, 7-(4-(3,4-difluorobenzoyl)piperazine) Unspecified (structural analog) 435.43
N1-(3-Benzyl-5-(propylthio)-3H-triazolo[4,5-d]pyrimidin-7-yl)ethane-1,2-diamine 3-Benzyl, 5-propylthio, 7-(ethylenediamine) Kinase inhibitor (selective) 344.17

Key Findings from Comparative Analysis

Pharmacological Targets
  • Unlike CB1R agonists, CB2R activation lacks psychotropic effects, making it clinically safer .
  • VAS2870 : Inhibits NADPH oxidase, a key enzyme in reactive oxygen species (ROS) production, implicating it in oxidative stress-related pathologies .
  • The 3,4-dimethylbenzoyl group may enhance binding affinity compared to the 3,4-difluorobenzoyl analog .
Structure-Activity Relationships (SAR)
  • Substituent Position 3 : Benzyl groups (target compound, VAS2870) improve stability and receptor interactions compared to tetrazole-methyl (RG7774) or propylthio groups .
  • Substituent Position 7: Piperazine derivatives (target compound, CAS 920186-54-5) offer modularity for optimizing pharmacokinetics. Ethylenediamine or pyrrolidinol moieties (RG7774, ) enhance solubility and selectivity .

Biological Activity

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine is a complex heterocyclic compound that has attracted attention for its potential biological activities. This compound combines a triazolopyrimidine core with a piperazine moiety and a dimethylbenzoyl substituent, which together may influence its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N6OC_{19}H_{22}N_{6}O with a molecular weight of approximately 350.42 g/mol. The structure features:

  • Triazolopyrimidine Core : Known for diverse biological activities.
  • Piperazine Ring : Often associated with psychoactive effects and interactions with neurotransmitter receptors.
  • Dimethylbenzoyl Group : May enhance lipophilicity and bioavailability.

Anticancer Activity

Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms including:

  • Inhibition of Cell Proliferation : Compounds targeting specific kinases involved in cell cycle regulation.
  • Induction of Apoptosis : Activation of caspases leading to programmed cell death.

A study highlighted that certain triazolopyrimidine derivatives displayed potent activity against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

The compound's structural features may confer antimicrobial activity. Triazolopyrimidines have been documented to possess:

  • Broad-Spectrum Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Inhibiting fungal growth by targeting specific metabolic pathways.

In vitro assays have demonstrated that similar compounds can inhibit the growth of pathogenic microorganisms, indicating potential as novel antimicrobial agents .

Neuropharmacological Effects

Piperazine derivatives are often studied for their neuropharmacological effects. This compound may interact with neurotransmitter systems such as:

  • Serotonin Receptors : Potential modulation of mood and anxiety disorders.
  • Dopamine Pathways : Implications for antipsychotic activity.

Research has shown that piperazine-containing compounds can exhibit anxiolytic and antidepressant effects in animal models .

The biological activity of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : Binding to neurotransmitter receptors could alter signaling pathways associated with mood regulation and cognition.

Case Studies

Several studies have explored the biological effects of similar triazolopyrimidine derivatives:

  • Anticancer Study :
    • A derivative was tested against various cancer cell lines (e.g., HeLa, MCF-7).
    • Results showed IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Study :
    • In vitro tests demonstrated effectiveness against Staphylococcus aureus and Candida albicans.
    • The compound exhibited lower minimum inhibitory concentrations (MIC) than traditional antibiotics .

Q & A

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Answer :
  • Forced Degradation Studies : Expose to acidic/basic/oxidative conditions (e.g., HCl, H₂O₂) and analyze degradation products via LC-MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound via HPLC .

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